An In-Depth Technical Guide to 1-Pentadecanethiol
An In-Depth Technical Guide to 1-Pentadecanethiol
Abstract
This technical guide provides a comprehensive overview of 1-Pentadecanethiol (CAS No: 25276-70-4), a long-chain alkanethiol pivotal in materials science and nanotechnology.[1] This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's fundamental chemical and physical properties, robust synthesis and characterization protocols, and key applications, with a particular focus on the formation of Self-Assembled Monolayers (SAMs). By integrating field-proven insights with established scientific principles, this guide explains the causality behind experimental choices, ensuring that the described protocols are understood in both theory and practice. Safety, handling, and data interpretation are also covered, providing a holistic resource for the effective and safe utilization of 1-Pentadecanethiol in advanced research settings.
Chemical Identity and Properties
1-Pentadecanethiol, also known as pentadecyl mercaptan, is an organic compound characterized by a fifteen-carbon aliphatic chain attached to a thiol functional group.[1][2] This structure imparts a dual nature to the molecule: a hydrophilic thiol head that exhibits strong affinity for noble metal surfaces and a hydrophobic hydrocarbon tail. This amphiphilic character is the primary driver for its utility in surface science.
1.1. Identifiers and General Data
For clarity and precise identification, the following table summarizes the key identifiers for 1-Pentadecanethiol.
| Identifier | Value | Source(s) |
| Chemical Name | 1-Pentadecanethiol | [3] |
| Synonym(s) | Pentadecyl Mercaptan, Pentadecane-1-thiol | [1][2][3] |
| CAS Number | 25276-70-4 | [1][2][3] |
| EC Number | 246-785-5 | [4] |
| Molecular Formula | C₁₅H₃₂S | [1][2][3] |
| Molecular Weight | 244.48 g/mol | [1][2][3] |
| InChI Key | IGMQODZGDORXEN-UHFFFAOYSA-N | [3] |
| SMILES String | CCCCCCCCCCCCCCCS |
1.2. Physicochemical Properties
The physical and chemical properties of 1-Pentadecanethiol dictate its behavior in various experimental conditions. These properties are critical for designing synthesis, purification, and application protocols.
| Property | Value | Notes & Significance | Source(s) |
| Appearance | Colorless liquid | Typical for long-chain alkanethiols at room temperature. | [5] |
| Odor | Distinct, strong (stench) | Characteristic of thiol compounds. Requires handling in a fume hood. | [5][6] |
| Density | 0.847 g/mL at 25 °C | Important for volume-to-mass conversions in synthesis. | |
| Boiling Point | 325 °C (lit.) | High boiling point allows for purification by vacuum distillation. | [2] |
| Melting Point | 22 °C | May be solid or liquid depending on ambient laboratory temperature. | [2] |
| Refractive Index | n20/D 1.462 (lit.) | A useful parameter for quick purity assessment. | [4] |
| Flash Point | 110 °C (230 °F) - closed cup | Indicates it is not highly flammable but should be kept from ignition sources. | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | Dictates solvent choice for reactions and SAM formation. | [5] |
Synthesis and Purification
The synthesis of long-chain alkanethiols like 1-Pentadecanethiol is a well-established process. A common and reliable method involves the nucleophilic substitution of a corresponding haloalkane (e.g., 1-bromopentadecane) with a sulfur nucleophile. The thiourea method is often preferred as it avoids the direct use of odorous and toxic sodium hydrosulfide and minimizes the formation of disulfide byproducts.
2.1. Synthesis Workflow: Thiourea Method
This two-step protocol first forms an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired thiol.
Caption: Workflow for the synthesis of 1-Pentadecanethiol via the thiourea method.
2.2. Detailed Experimental Protocol
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Step 1: Formation of S-Pentadecylisothiouronium Bromide
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To a round-bottom flask equipped with a reflux condenser, add 1-bromopentadecane (1 equivalent) and thiourea (1.1 equivalents).
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Add ethanol (95%) as the solvent to dissolve the reactants.
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Heat the mixture to reflux and maintain for 3-4 hours. The progress can be monitored by TLC.
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Causality Insight: Using a slight excess of thiourea ensures the complete consumption of the expensive haloalkane. Ethanol is an excellent solvent for both reactants and facilitates the Sₙ2 reaction.
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Step 2: Hydrolysis to 1-Pentadecanethiol
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After cooling the reaction mixture, add a solution of sodium hydroxide (2.5 equivalents) in water.
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Re-heat the mixture to reflux for another 2-3 hours to hydrolyze the isothiouronium salt.
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Cool the mixture to room temperature. The product will likely separate as an oily layer.
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Causality Insight: Strong basic conditions are required to efficiently hydrolyze the stable intermediate to the thiolate anion.
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Step 3: Workup and Purification
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Transfer the cooled mixture to a separatory funnel. Carefully acidify with dilute HCl until the aqueous layer is acidic. This protonates the thiolate to the neutral thiol.
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Extract the aqueous layer with diethyl ether or hexane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude oil can be purified by vacuum distillation to yield pure 1-Pentadecanethiol.
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Causality Insight: Acidification is critical to ensure the product is in its neutral, organic-soluble form for extraction. Vacuum distillation is necessary due to the high boiling point of the product, preventing decomposition at atmospheric pressure.
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Characterization and Quality Control
Confirming the identity and purity of the synthesized 1-Pentadecanethiol is a critical self-validating step. Standard analytical techniques should be employed.
| Technique | Expected Result / Observation |
| ¹H NMR | A characteristic triplet at ~2.5 ppm (protons on carbon adjacent to sulfur, -CH₂-SH), a triplet at ~1.3 ppm (thiol proton, -SH), a complex multiplet between 1.2-1.6 ppm (bulk methylene protons, -(CH₂)₁₃-), and a triplet at ~0.9 ppm (terminal methyl group, -CH₃). |
| ¹³C NMR | A peak around 24 ppm corresponding to the carbon attached to the thiol group (C1), and a series of peaks between 22-34 ppm for the other aliphatic carbons. |
| FT-IR | A weak but sharp absorption band around 2550-2600 cm⁻¹ characteristic of the S-H stretch. Strong C-H stretching bands will be observed around 2850-2960 cm⁻¹. |
| GC-MS | A single major peak in the gas chromatogram. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 244.5. |
Key Applications in Research & Development
The primary application of 1-Pentadecanethiol in research and drug development is its use as a molecular building block for creating highly ordered Self-Assembled Monolayers (SAMs) on noble metal surfaces, particularly gold (Au).[1][5]
4.1. Formation of Self-Assembled Monolayers (SAMs)
SAMs are formed by the spontaneous chemisorption of the thiol head groups onto a gold substrate, resulting in a densely packed, oriented molecular layer.[5][7] The long pentadecyl chains align due to van der Waals interactions, creating a well-defined, hydrophobic surface.[5]
Caption: Schematic of 1-Pentadecanethiol molecules forming a SAM on a gold substrate.
4.2. Relevance to Drug Development and Research
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Biocompatible Surfaces: SAMs created from long-chain alkanethiols can passivate surfaces, reducing non-specific protein adsorption and cell adhesion.[5] This is crucial for developing implantable devices, biosensors, and in vitro diagnostic platforms where controlling biological interactions is paramount.
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Electrochemical Biosensors: The insulating but well-defined nature of a 1-Pentadecanethiol SAM can be used to modify electrodes.[5] These modified surfaces can then be further functionalized (e.g., with antibodies or enzymes) to create highly specific sensors for detecting biomarkers.
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Controlling Wettability: The hydrophobic surface created by a 1-Pentadecanethiol SAM can be used to control fluid behavior in microfluidic devices, which are increasingly used for high-throughput screening and diagnostics.[5]
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Fundamental Studies: These well-ordered surfaces serve as ideal model systems for studying fundamental biological and chemical processes, such as protein folding, cell adhesion, and electron transfer mechanisms.[5]
Safety and Handling
Proper handling of 1-Pentadecanethiol is essential for laboratory safety. The primary hazards are associated with its unpleasant odor and potential for skin and eye irritation.[6][8]
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Engineering Controls: Always handle 1-Pentadecanethiol in a well-ventilated chemical fume hood to avoid inhalation of its strong odor.[8]
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Personal Protective Equipment (PPE):
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First Aid Measures:
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Pentadecanethiol (CAS No: 25276-70-4) is a versatile chemical tool whose utility is firmly rooted in its molecular structure. Its ability to form robust, highly ordered self-assembled monolayers makes it indispensable in surface science, nanotechnology, and various facets of biomedical research. Understanding its synthesis, properties, and handling is key to leveraging its full potential in the development of advanced materials and technologies. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate 1-Pentadecanethiol into their experimental designs.
References
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National Institute of Standards and Technology (NIST). (n.d.). 1-Pentadecanethiol. NIST Chemistry WebBook. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Pentadecanethiol. Retrieved from [Link]
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Verstraete, L., et al. (2022). Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases. Langmuir. Retrieved from [Link]
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Gupta, S., et al. (2023). Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications. Organic Electronics. Retrieved from [Link]
